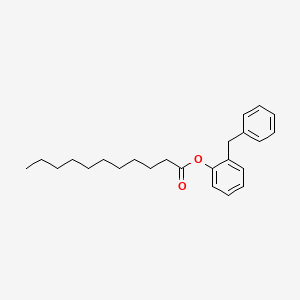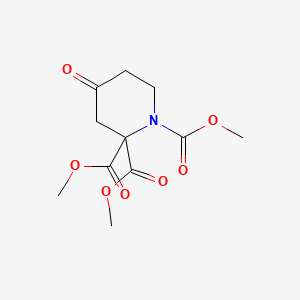![molecular formula C18H22N4O4 B15162743 Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy- CAS No. 190958-06-6](/img/structure/B15162743.png)
Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[_{{{CITATION{{{_1{Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis: N-hydroxy ...[N-hydroxy- is a complex organic compound characterized by its multiple functional groups, including amidine, hydroxyl, and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[_{{{CITATION{{{_1{Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bisN-hydroxy ...[N-hydroxy- typically involves multi-step organic reactions. One common approach is the stepwise construction of the molecule starting from simpler precursors such as benzenecarboximidamide and 1,4-butanediol. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of primary or secondary amines.
Substitution: : Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy- can be compared to other similar compounds, such as:
Benzenecarboximidamide derivatives: : Similar compounds with variations in the functional groups or molecular structure.
Other bis(oxy) compounds: : Compounds with similar bis(oxy) linkages but different aromatic or aliphatic components.
Propriétés
Numéro CAS |
190958-06-6 |
|---|---|
Formule moléculaire |
C18H22N4O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N'-hydroxy-4-[4-[4-(N'-hydroxycarbamimidoyl)phenoxy]butoxy]benzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O4/c19-17(21-23)13-3-7-15(8-4-13)25-11-1-2-12-26-16-9-5-14(6-10-16)18(20)22-24/h3-10,23-24H,1-2,11-12H2,(H2,19,21)(H2,20,22) |
Clé InChI |
UETCYECPKUXBLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NO)N)OCCCCOC2=CC=C(C=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


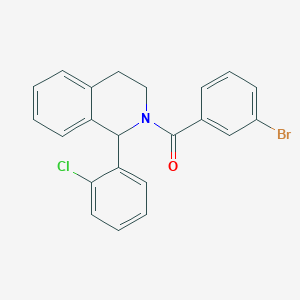
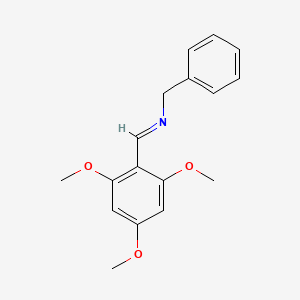


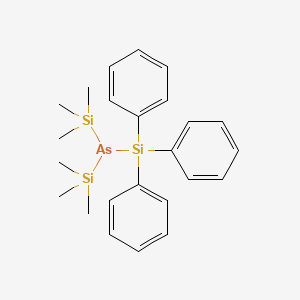
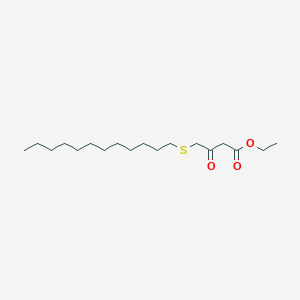
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

